
2-(3,4-Dihydroxyphenyl)-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydroxyphenyl)-N-ethylacetamide is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of two hydroxyl groups attached to a benzene ring, an ethyl group, and an acetamide group. This compound is structurally related to dopamine, a well-known neurotransmitter, and has been studied for its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-N-ethylacetamide typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dihydroxybenzaldehyde.
Formation of Intermediate: The aldehyde group is first converted to an amine group through reductive amination using an appropriate amine source and reducing agent.
Acetylation: The resulting amine is then acetylated using acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-(3,4-Dihydroxyphenyl)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to remove the acetamide group, yielding simpler phenethylamine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products
Oxidation: Quinones.
Reduction: Phenethylamine derivatives.
Substitution: Ethers, esters.
科学的研究の応用
2-(3,4-Dihydroxyphenyl)-N-ethylacetamide has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating neurotransmitter activity.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of 2-(3,4-Dihydroxyphenyl)-N-ethylacetamide involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound may influence the activity of neurotransmitters such as dopamine by acting as an agonist or antagonist at specific receptors.
Enzyme Inhibition: It may inhibit enzymes involved in the metabolism of neurotransmitters, thereby altering their levels and activity in the brain.
Signal Transduction: The compound can affect intracellular signaling pathways, leading to changes in cellular responses and functions.
類似化合物との比較
2-(3,4-Dihydroxyphenyl)-N-ethylacetamide can be compared with other similar compounds, such as:
Dopamine: Shares structural similarities but differs in the presence of the acetamide group.
L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Catecholamines: Includes compounds like epinephrine and norepinephrine, which have similar hydroxyl groups on the benzene ring.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to modulate neurotransmitter activity and interact with various molecular targets makes it a compound of interest in both research and therapeutic contexts.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-N-ethylacetamide |
InChI |
InChI=1S/C10H13NO3/c1-2-11-10(14)6-7-3-4-8(12)9(13)5-7/h3-5,12-13H,2,6H2,1H3,(H,11,14) |
InChIキー |
PZHRPPFOGJNSJA-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)CC1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(tert-Butoxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194422.png)
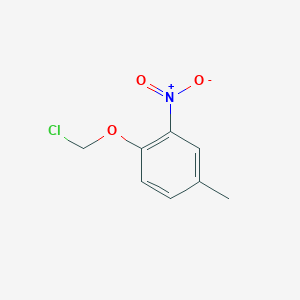
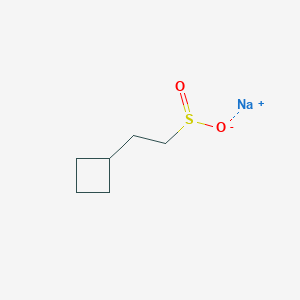
![Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate](/img/structure/B13194442.png)
![8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene](/img/structure/B13194448.png)
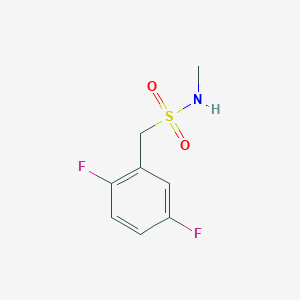
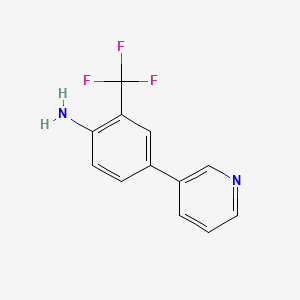
![N-[(2,5-Dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13194466.png)
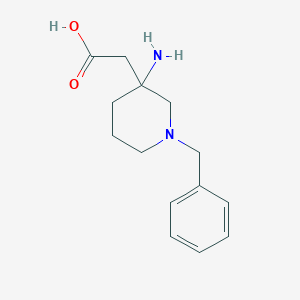
![3-(Bromomethyl)-2,7-dioxaspiro[4.5]decane](/img/structure/B13194482.png)
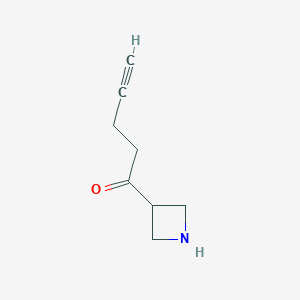

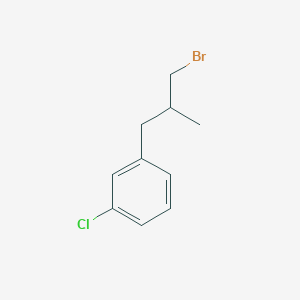
![2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194516.png)
